N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide
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Description
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S2 and its molecular weight is 436.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Novel sulfonamide derivatives have been synthesized and characterized for their potential in various biological activities. For example, a series of N-substituted sulfonamides with a benzodioxane moiety were synthesized and tested for antibacterial activity, demonstrating potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Antimicrobial and Antifungal Applications
- Certain sulfonamide compounds have been evaluated for their antimicrobial and antifungal activities. For instance, novel benzenesulfonamide derivatives were synthesized and assessed for their effectiveness against HIV and fungal infections, highlighting the potential for developing new therapeutic agents (Zareef et al., 2007).
Anticancer Potential
- Research on sulfonamide derivatives has also extended to anticancer applications. A study on 4-thiazolidinones containing a benzothiazole moiety reported antitumor screening, with some compounds showing notable activity against various cancer cell lines, indicating potential for future anticancer therapies (Havrylyuk et al., 2010).
Properties
IUPAC Name |
N-benzyl-2-methyl-N-propan-2-yl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-15(2)21(14-17-7-5-4-6-8-17)29(26,27)19-13-18(10-9-16(19)3)22-20(23)11-12-28(22,24)25/h4-10,13,15H,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIZWVZZKDBVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N(CC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.